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Compound of Interest

1-(3-Amino-4-
Compound Name:
methylphenyl)ethanone

Cat. No.: B099372

Technical Guide: 1-(3-Amino-4-
methylphenyl)ethanone

CAS Number: 39433-39-1 (Note: See Section 1.1 for clarification on CAS Number assignment)

Introduction

1-(3-Amino-4-methylphenyl)ethanone, also known as 3'-amino-4'-methylacetophenone, is an
aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its
structure, featuring an acetyl group, a primary amine, and a methyl group on the phenyl ring,
makes it a versatile intermediate for the synthesis of more complex molecules. This technical
guide provides a comprehensive overview of its chemical properties, plausible synthetic routes,
and potential biological significance for researchers, scientists, and drug development
professionals.

Clarification on CAS Number

There is a notable discrepancy in the assignment of the CAS Registry Number for 1-(3-Amino-
4-methylphenyl)ethanone in various chemical databases and supplier catalogs. While the
CAS number 39433-39-1 is the subject of this guide, it is important to note that the CAS
number 17071-24-8 is more consistently associated with this specific chemical structure by
major suppliers such as Sigma-Aldrich.[1] The structural isomer, 1-(4-Amino-3-
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methylphenyl)ethanone, is assigned the CAS number 43230-11-1.[2] Researchers are advised

to verify the identity of the compound and its associated CAS number from their supplier.

Physicochemical Properties

A summary of the available and computed physicochemical properties for 1-(3-Amino-4-

methylphenyl)ethanone is presented in the table below.

Property Value Source
Molecular Formula CoH11NO

Molecular Weight 149.19 g/mol [2]
Appearance Solid (form) [1]
SMILES String O=C(C)C1=CC(N)=C(C)C=C1 [1]

1S/C9H11NO/c1-6-3-4-
InChl 8(7(2)11)5-9(6)10/h3-
5H,10H2,1-2H3

[1]

MCQYTLIHRDCHHT-

InChl Ke
y UHFFFAOYSA-N

[1]

XLogP3 0.9

[2]

Hydrogen Bond Donor Count 1

[2]

Hydrogen Bond Acceptor

Count

[2]

Rotatable Bond Count 1

[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 1-(3-Amino-4-

methylphenyl)ethanone are not readily available in the literature, its structure suggests two

primary synthetic strategies: Friedel-Crafts acylation of a substituted aniline or the reduction of

a corresponding nitro compound. Below are exemplary protocols for these general methods,

which can be adapted for the synthesis of the target compound.
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Synthesis via Friedel-Crafts Acylation of 2-Methylaniline
(o-Toluidine)

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[3][4] However, the
amino group of the starting material, 2-methylaniline, is a strong activating group and can

coordinate with the Lewis acid catalyst, complicating the reaction. Therefore, the amino group
must first be protected, for example, by acetylation to form an amide.

Workflow for Synthesis via Friedel-Crafts Acylation:

Step 1: Protection Step 2: Friedel-Crafts Acylation Step 3: Deprotection

N Acetylation |
2-Methylaniline (6.9, Acetic Anhydride) N-(2-methylphenyl)acetamide

Friedel-Crafts Acylation
(e.g., Acetyl Chloride, AICI3)

M Hydrolysis
(.9., aq. HCl)

N-(2-methyl-5-acetylphenyl)acetamide | 1-(3-Amino-4-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-Amino-4-methylphenyl)ethanone via Friedel-Crafts
acylation.

Exemplary Protocol (Adapted from general Friedel-Crafts procedures):[5][6][7]

» Protection of the Amino Group: To a stirred solution of 2-methylaniline in a suitable solvent
(e.g., dichloromethane), slowly add acetic anhydride at O °C. Allow the reaction to warm to
room temperature and stir until completion (monitored by TLC). Quench the reaction with
water and extract the product, N-(2-methylphenyl)acetamide.

» Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in
dichloromethane. Cool the suspension to 0 °C and slowly add acetyl chloride. Then, add the
protected aniline derivative from the previous step dropwise, maintaining the temperature
below 5 °C. After the addition, allow the reaction to proceed at room temperature until the
starting material is consumed.

e Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and
concentrated hydrochloric acid. This will both quench the reaction and hydrolyze the amide
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protecting group. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract
the product, 1-(3-Amino-4-methylphenyl)ethanone, with an organic solvent.

« Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Synthesis via Reduction of 3-Nitro-4-
methylacetophenone

This is often a more reliable method for the synthesis of amino-substituted acetophenones. The
starting material, 3-nitro-4-methylacetophenone, can be synthesized by the nitration of 4-
methylacetophenone.

Workflow for Synthesis via Nitro Reduction:

Step 1: Nitration Step 2: Reduction

Nitration 4
4-Methylacetophenone (.., HNO3/H2504) 3-Nitro-4-methylacetophenone |-— 1-(3-Amino-4-methylphenyl)ethanone

Nitro Group Reduction
(e.g., Sn/HClI or Catalytic Hydrogenation)

Click to download full resolution via product page
Caption: Synthetic workflow for 1-(3-Amino-4-methylphenyl)ethanone via nitro reduction.
Exemplary Protocol (Adapted from general nitro reduction procedures):[8][9][10][11]

¢ Nitration of 4-Methylacetophenone: Slowly add 4-methylacetophenone to a cooled (0-5 °C)
mixture of concentrated nitric acid and sulfuric acid.[12] Maintain the temperature and stir
until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto
ice and filter the precipitated 3-nitro-4-methylacetophenone.

e Reduction of the Nitro Group:

o Using Sn/HCI: To a flask containing 3-nitro-4-methylacetophenone and granulated tin,
slowly add concentrated hydrochloric acid.[10] The reaction is exothermic and may require
cooling. Heat the mixture to reflux for several hours until the starting material is consumed.
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Cool the reaction, make it basic with NaOH solution, and extract the product with an
organic solvent.

o Using Catalytic Hydrogenation: Dissolve 3-nitro-4-methylacetophenone in a suitable
solvent (e.g., ethanol or ethyl acetate) and add a catalyst such as palladium on carbon
(Pd/C).[10] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr
hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate
the solvent to obtain the product.

 Purification: The crude 1-(3-Amino-4-methylphenyl)ethanone can be purified by column
chromatography or recrystallization.

Characterization Data

While a comprehensive set of spectral data for 1-(3-Amino-4-methylphenyl)ethanone is not
readily available in public databases, the following table summarizes the expected and
reported data for this and closely related compounds.
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Technique

Expected/Reported Data

1H NMR

Expected signals for aromatic protons, an acetyl
methyl singlet, a methyl singlet, and a broad
singlet for the amino protons. The aromatic
region would show a characteristic splitting
pattern for a 1,2,4-trisubstituted benzene ring. A
1H NMR spectrum for the isomeric 3'-
Aminoacetophenone is available on PubChem.
[13]

13C NMR

Expected signals for the carbonyl carbon,
aromatic carbons (with and without attached
protons), and two methyl carbons. A complete
1H and 3C NMR data assignment for some
naphthopyranones is available, which could
serve as a reference for similar aromatic

systems.[14]

IR Spectroscopy

Expected characteristic peaks for N-H stretching
of the primary amine, C=0 stretching of the
ketone, and C-H and C=C stretching of the
aromatic ring. The NIST WebBook has an IR

spectrum for 4-methylacetophenone.[15]

Mass Spectrometry

Expected molecular ion peak corresponding to
the molecular weight (149.19 g/mol ). The NIST
WebBook has a mass spectrum for 4-

methylacetophenone.[8][16]

Biological and Pharmacological Significance

There is limited specific biological data available for 1-(3-Amino-4-methylphenyl)ethanone.

However, the aminoacetophenone scaffold is present in numerous biologically active

compounds, suggesting that this molecule could serve as a valuable building block in drug

discovery.
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Anticancer and Antimicrobial Activities: Aminoacetophenone derivatives have shown
promising anticancer and antimicrobial activities.[17] For example, Schiff bases derived from
4-aminoacetophenone have been investigated for their anticancer potential against
melanoma cells.[17] Other studies have reported the synthesis of heterocyclic compounds
from 4-aminoacetophenone with significant antibacterial activity.[18]

Enzyme Inhibition: The aminoacetophenone structure is a key component of some enzyme
inhibitors.[19]

Intermediate in Pharmaceutical Synthesis: This compound is considered a key intermediate
in the synthesis of various pharmaceuticals, particularly those targeting neurological
disorders.[19] For instance, 1-(3-Amino-2-hydroxyphenyl)ethanone is a crucial intermediate
in the synthesis of the leukotriene receptor antagonist, ranlukast.[20]

General Bioactivity of Acetophenones: Acetophenone derivatives, in general, are known to
possess a wide range of pharmacological properties, including use in hypnotic-sedative
agents, calcimimetics, and antifungal agents.[21]

Conceptual Workflow for Drug Discovery:
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1-(3-Amino-4-methylphenyl)ethanone

Synthesis of Derivative Library
(e.g., amidation, Schiff base formation)

High-Throughput Screening
(e.g., target-based assays, cell-based assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship studies)

Preclinical Studies
(in vitro and in vivo)

Drug Candidate

Click to download full resolution via product page

Caption: A conceptual workflow for the utilization of 1-(3-Amino-4-methylphenyl)ethanone in
a drug discovery program.

Safety Information

Based on available supplier data, 1-(3-Amino-4-methylphenyl)ethanone should be handled
with care.
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Hazard Information

Details

Source

GHS Pictogram

GHSO07 (Exclamation Mark)

[1]

Signal Word

Warning

[1]

Hazard Statement

H302: Harmful if swallowed

[1]

Precautionary Statements

P264, P270, P301 + P312,
P501

[1]

Hazard Classification

Acute Toxicity 4, Oral

[1]

Storage Class

11: Combustible Solids

[1]

Conclusion

1-(3-Amino-4-methylphenyl)ethanone is a chemical intermediate with potential for use in the
synthesis of novel compounds in the pharmaceutical and chemical industries. While there is a
significant lack of specific data for this compound, particularly concerning its biological activity
and detailed synthetic protocols, its structural similarity to other biologically active
aminoacetophenones suggests it is a compound of interest for further research. This guide
provides a foundation for researchers by outlining plausible synthetic routes, presenting
available physicochemical data, and discussing potential areas of application based on related
compounds. It is crucial for researchers to address the ambiguity of its CAS number and to
perform thorough characterization of the synthesized or procured material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099372?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

